Cas no 102587-56-4 (N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine)

N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine structure
102587-56-4 structure
Product Name:N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine
Numero CAS:102587-56-4
MF:C12H14ClN5
MW:263.726060390472
CID:1134249
PubChem ID:190396
Update Time:2025-04-20

N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine
    • HMS2374J22
    • DTXSID40907903
    • 6-chloranyl-N4-ethyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine
    • NCGC00245231-01
    • N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine
    • N~2~-Benzyl-6-chloro-N~4~-ethyl-1,3,5-triazine-2,4(1H,3H)-diimine
    • AKOS000617898
    • cid_190396
    • 2-N-benzyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
    • SR-01000365880-1
    • BDBM39782
    • CHEMBL1343762
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(phenylmethyl)-
    • 102587-56-4
    • 6-chloro-N4-ethyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine
    • benzyl-[4-chloro-6-(ethylamino)-s-triazin-2-yl]amine
    • SMR000176421
    • MLS000557821
    • N-benzyl-6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine
    • Oprea1_090871
    • Oprea1_690581
    • SR-01000365880
    • 1,3,5-Triazine-2,4-diamine, N-benzyl-6-chloro-N-ethyl-
    • Inchi: 1S/C12H14ClN5/c1-2-14-11-16-10(13)17-12(18-11)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18)
    • Chiave InChI: BZJVYPJKCGVLQV-UHFFFAOYSA-N
    • Sorrisi: ClC1N=C(N=C(N=1)NCC1C=CC=CC=1)NCC

Proprietà calcolate

  • Massa esatta: 263.09402
  • Massa monoisotopica: 263.0937732g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 62.7Ų

Proprietà sperimentali

  • PSA: 62.73
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.